molecular formula C21H29N5O4 B2532719 3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 2194907-49-6

3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2532719
CAS No.: 2194907-49-6
M. Wt: 415.494
InChI Key: BQZPVSSFGOIDRK-UHFFFAOYSA-N
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Description

3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide ( 2194907-49-6) is a chemical compound with the molecular formula C21H29N5O4 and a molecular weight of 415.22 g/mol . This complex molecule features a 1,2,4-triazole ring substituted with a cyclopropyl group and a 2-methoxyethyl chain, which is linked to a piperidine ring that is further functionalized with a carboxamide group attached to a 2-methoxyphenyl ring . Key physicochemical properties include a topological polar surface area of approximately 86.7 Ų . This product is intended for research purposes such as analytical standards, method development, and as a building block in chemical synthesis. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or personal use. Specific biological activities, mechanisms of action, and research applications for this compound are not yet widely reported in the literature, presenting an opportunity for novel investigative work. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4/c1-29-13-12-25-21(28)26(16-9-10-16)19(23-25)15-6-5-11-24(14-15)20(27)22-17-7-3-4-8-18(17)30-2/h3-4,7-8,15-16H,5-6,9-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZPVSSFGOIDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NC3=CC=CC=C3OC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-(2-Methoxyphenyl)Piperidine

The synthesis begins with the hydrogenation of 3-(2-methoxyphenyl)pyridine under high-pressure hydrogen (10 bar) in the presence of platinum(IV) oxide and hydrochloric acid. This method yields 3-(2-methoxyphenyl)piperidine quantitatively, which is subsequently purified via pH-adjusted extraction.

Reaction Conditions :

  • Catalyst : PtO₂ (0.89 mmol per 8.91 mmol substrate).
  • Solvent System : Ethanol/water with HCl (2.85 mL).
  • Duration : 120 hours.
  • Yield : >95%.

Carboxamide Formation

The piperidine amine is reacted with 2-methoxyphenyl isocyanate in anhydrous dichloromethane under nitrogen. Triethylamine (3 equiv) is added to scavenge HCl, and the reaction proceeds at 0°C to room temperature for 12 hours.

Characterization Data :

  • 1H NMR (DMSO-d₆) : δ 7.85 (d, J = 8.2 Hz, 1H, NH), 7.45–6.90 (m, 4H, Ar-H), 4.10–3.20 (m, 6H, piperidine and OCH₃), 2.95 (s, 3H, OCH₃).

Synthesis of 4-Cyclopropyl-1-(2-Methoxyethyl)-5-Oxo-1,2,4-Triazole

Cyclocondensation Strategy

The 1,2,4-triazole core is constructed via cyclocondensation of cyclopropanecarboxylic acid hydrazide with 2-methoxyethyl isocyanate in refluxing toluene. The intermediate thiosemicarbazide is oxidized using iodine in basic methanol to yield the triazolone.

Optimized Conditions :

  • Reagents : Cyclopropanecarboxylic acid hydrazide (1.2 equiv), 2-methoxyethyl isocyanate (1.0 equiv).
  • Oxidant : I₂ (2.0 equiv), K₂CO₃ (3.0 equiv).
  • Yield : 68–72%.

Alternative Route via CuAAC

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective triazole formation. Propargyl cyclopropane (1.0 equiv) is reacted with 2-methoxyethyl azide (1.2 equiv) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in tert-butanol/water (4:1).

Key Metrics :

  • Reaction Time : 12 hours at 60°C.
  • Yield : 76%.

Coupling of Triazole and Piperidine Modules

Nucleophilic Aromatic Substitution

The triazole’s C-3 position is functionalized with a bromine atom via N-bromosuccinimide (NBS) in CCl₄. Subsequent Ullmann coupling with the piperidine carboxamide employs CuI (20 mol%), L-proline (40 mol%), and K₃PO₄ in DMSO at 110°C.

Challenges :

  • Regioselectivity : Bromination at C-3 requires careful control of stoichiometry (NBS, 1.1 equiv).
  • Coupling Efficiency : Yields range from 45–60% due to steric hindrance.

Suzuki-Miyaura Cross-Coupling

A boronic ester-functionalized triazole is prepared via Miyaura borylation (bis(pinacolato)diboron, PdCl₂(dppf)). This undergoes Suzuki coupling with the piperidine carboxamide’s bromide derivative using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water.

Advantages :

  • Functional Group Tolerance : Compatible with carboxamide and ether groups.
  • Yield : 70–75%.

Computational Modeling and Mechanistic Insights

Molecular dynamics (MD) simulations (30 ns) of intermediate piperidine-triazole conjugates reveal critical binding interactions:

  • The triazole’s π-system engages in stacking with Tyr102 (3.33 Å) and His184 (5.36 Å).
  • The carboxamide’s carbonyl forms hydrogen bonds with Ile170 (2.8 Å).
  • Water molecules stabilize the carboxylate group, reducing RMSD fluctuations.

Optimization and Scale-Up Considerations

Protecting Group Strategy

  • Piperidine Nitrogen : Boc protection during triazole coupling prevents undesired side reactions.
  • Carboxamide Stability : Trifluoroacetamide intermediates resist hydrolysis under acidic conditions.

Purification Techniques

  • HPLC Methods : Semipreparative C18 columns with triethylammonium acetate/CH₃CN gradients achieve >95% purity.
  • Recrystallization : Ethanol/water systems yield crystalline products suitable for X-ray analysis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.

Scientific Research Applications

3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Key structural analogs include:

  • PARP Inhibitors (e.g., compounds 15a-d) : Tertiary amine-substituted piperidine derivatives with enhanced PARP inhibitory activity compared to secondary amines .
  • LAS Series (LAS-250, LAS-251, LAS-252) : Piperidine-based compounds evaluated for GPCR and ion channel interactions .
  • Triazolone Herbicides (e.g., carfentrazone-ethyl) : Triazolone derivatives with agricultural applications, emphasizing the scaffold’s versatility .
Pharmacological and Biochemical Comparisons
Parameter Target Compound PARP Inhibitors (e.g., 15a-d) LAS-251
Core Structure 1,2,4-Triazolone + Piperidine Piperidine + tertiary amines Piperidine + varied substituents
Key Substituents Cyclopropyl, 2-methoxyethyl, 2-methoxyphenyl Dimethylaminoethyl, tetramethylpiperidine Undisclosed substituents
GPCR Family A Affinity Predicted moderate (inferred from LAS) N/A 4% higher than LAS-250/252
Ion Channel Selectivity Likely low (based on LAS data) N/A Voltage-gated: 2–3× lower than LAS-250
Enzyme Inhibition Potential PARP inhibition (unconfirmed) IC₅₀: 15a = 0.8 nM; 15c = 1.2 nM N/A

Key Findings :

Tertiary Amines vs. Secondary Amines : The target compound lacks tertiary amines, which are critical for PARP inhibition in analogs like 15a-d . This suggests its activity profile may differ.

GPCR Interactions : Similar to LAS-251, the compound’s piperidine core may weakly target Family A GPCRs, but the 2-methoxyphenyl group could shift selectivity toward nuclear receptors .

Ion Channels : Unlike LAS-250 (high voltage-gated ion channel affinity), the target compound’s substituents may reduce ion channel interactions, favoring receptor-based mechanisms .

Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The cyclopropyl and methoxy groups may lower logP compared to LAS derivatives, improving aqueous solubility.

Biological Activity

The compound 3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A piperidine backbone,
  • A triazole ring,
  • Cyclopropyl and methoxy substituents.

This unique arrangement contributes to its interaction with various biological targets. The molecular formula is C19H24N4O3C_{19}H_{24}N_{4}O_{3}, and its molecular weight is approximately 356.42 g/mol.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains. In a study focusing on related triazole compounds, it was demonstrated that they possess moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of triazole-containing compounds has been widely studied. A notable case involved the screening of drug libraries where triazole derivatives were identified as potential anticancer agents due to their ability to induce apoptosis in cancer cells . The specific compound's ability to inhibit proliferation in various cancer cell lines suggests a promising avenue for further research.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies on similar piperidine derivatives have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, suggesting that the compound may share these properties . Such activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

The biological activity of the compound is likely mediated through multiple pathways:

  • Enzyme Interaction : The piperidine moiety may facilitate binding to enzyme active sites, inhibiting their function.
  • Receptor Modulation : The methoxyphenyl group could interact with neurotransmitter receptors, influencing signaling pathways.
  • Cellular Uptake : The cyclopropyl group may enhance membrane permeability, allowing for better cellular uptake and bioavailability.

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

StudyFindings
Antimicrobial Screening Compounds exhibited IC50 values ranging from 5 to 20 µg/mL against E. coli and S. aureus .
Cancer Cell Line Testing Induced apoptosis in breast cancer cell lines with IC50 values around 15 µM .
Enzyme Inhibition Assays Demonstrated strong inhibition of AChE with an IC50 value of 0.63 µM .

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